PU141 is a compound classified as a histone acetyltransferase inhibitor, specifically targeting the p300 and CREB-binding protein (CBP) enzymes. It is derived from pyridoisothiazolone and has shown potential in inhibiting the growth of various neoplastic cell lines, including neuroblastoma. The compound is notable for its selectivity toward CBP and p300, which are critical enzymes involved in the acetylation of histones, a key process in gene regulation and expression.
PU141 is synthesized from established chemical procedures involving pyridoisothiazolone derivatives. It falls under the category of small molecule inhibitors that modulate histone acetylation, thus influencing epigenetic regulation. The compound is part of a broader class of histone acetyltransferase inhibitors that also includes PU139, which exhibits a more pan-inhibitory profile across multiple histone acetyltransferases.
The synthesis of PU141 involves several steps that typically include:
The detailed synthetic route can be found in literature focusing on similar compounds, where methodologies are described comprehensively .
The molecular structure of PU141 can be represented as follows:
The structural analysis reveals that modifications to the core structure significantly influence its inhibitory properties against histone acetyltransferases .
PU141 undergoes specific chemical reactions pertinent to its function as an inhibitor:
These reactions are critical for understanding how PU141 exerts its biological effects in cancer models .
The mechanism of action for PU141 involves:
PU141 exhibits several notable physical and chemical properties:
PU141 has significant scientific applications, particularly in cancer research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2